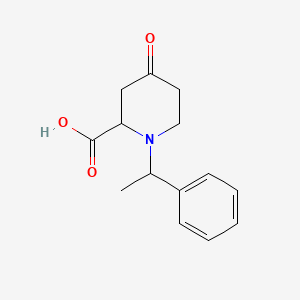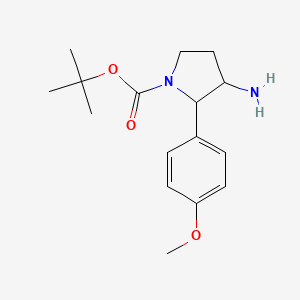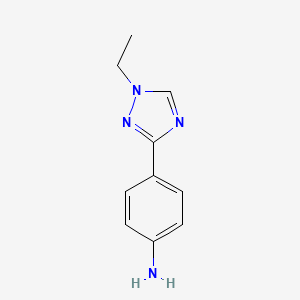![molecular formula C13H17NO6S B13217971 (2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid](/img/structure/B13217971.png)
(2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid is a complex organic compound that features a combination of functional groups, including a benzyloxycarbonyl-protected amine, an ethanesulfonyl group, and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach might include:
Protection of the amine group: The amine group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Formation of the ethanesulfonyl intermediate: The protected amine is then reacted with ethanesulfonyl chloride under basic conditions to introduce the ethanesulfonyl group.
Introduction of the propanoic acid moiety: The final step involves the coupling of the intermediate with a propanoic acid derivative, possibly using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzyloxycarbonyl protecting group can be removed under hydrogenation conditions.
Substitution: The ethanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Deprotected amine derivatives.
Substitution: Various substituted ethanesulfonyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound may be used to study enzyme interactions, particularly those involving sulfonyl-containing substrates or inhibitors.
Medicine
In medicine, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in the treatment of diseases where sulfonyl-containing drugs have shown efficacy.
Industry
In industry, this compound might be used in the development of specialty chemicals, including surfactants and polymers.
Mécanisme D'action
The mechanism of action of (2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)butanoic acid: Similar structure with a butanoic acid moiety.
(2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)acetic acid: Similar structure with an acetic acid moiety.
Uniqueness
The uniqueness of (2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid lies in its specific combination of functional groups, which can confer unique reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C13H17NO6S |
|---|---|
Poids moléculaire |
315.34 g/mol |
Nom IUPAC |
(2S)-2-[2-(phenylmethoxycarbonylamino)ethylsulfonyl]propanoic acid |
InChI |
InChI=1S/C13H17NO6S/c1-10(12(15)16)21(18,19)8-7-14-13(17)20-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,17)(H,15,16)/t10-/m0/s1 |
Clé InChI |
BYXRWMSKGGIKOB-JTQLQIEISA-N |
SMILES isomérique |
C[C@@H](C(=O)O)S(=O)(=O)CCNC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CC(C(=O)O)S(=O)(=O)CCNC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


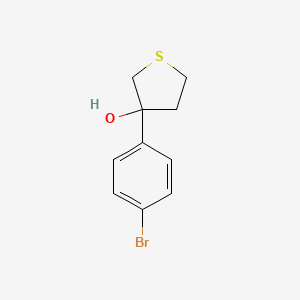

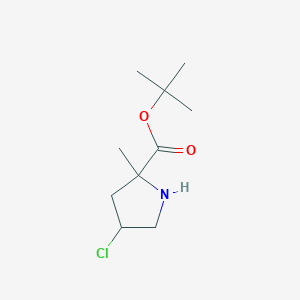
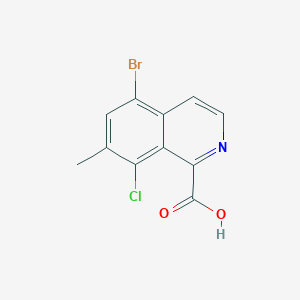
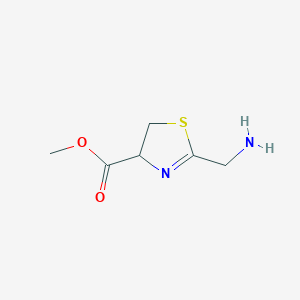

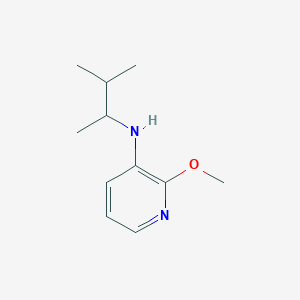

![3A,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B13217956.png)
